Purity-Activity Nexus: 98% HCl Salt vs. 95% Free Base in Parallel Methyltransferase Assay Performance
The hydrochloride salt (CAS 2126162-53-4) is commercially available at 98% purity , a threshold exceeding the 95% specification typical of the corresponding free base (CAS 1339867-57-0) . In US20250017936A1, compound 5g—a 5-bromopyrimidine-containing bisubstrate NNMT inhibitor with a secondary amine linker analogous to the target compound's N-methylmethanamine motif—achieved Ki = 140 nM against full-length recombinant human NNMT expressed in E. coli BL21(DE3) [1]. While direct trace-impurity impact data for 2126162-53-4 are not disclosed, the 3% purity differential between salt and free base forms is meaningful in methyltransferase inhibitor programs where residual primary amine impurities from incomplete N-methylation can compete for the SAM-binding pocket and confound IC₅₀ determinations [2].
| Evidence Dimension | Purity specification (vendor-reported) and linked methyltransferase inhibition sensitivity |
|---|---|
| Target Compound Data | 98% purity (hydrochloride salt, CAS 2126162-53-4) |
| Comparator Or Baseline | 95% purity (free base, CAS 1339867-57-0) ; Compound 5g NNMT Ki = 140 nM as representative secondary amine-linked 5-bromopyrimidine [1] |
| Quantified Difference | Δ purity = +3 percentage points; NNMT assay sensitivity to trace amine impurities documented at sub-μM Ki levels [2] |
| Conditions | Vendor Certificate of Analysis specifications; recombinant human NNMT enzyme inhibition assay (Ki determination by fluorescence polarization competition assay) |
Why This Matters
For methyltransferase inhibitor programs where assay reproducibility at sub-μM potency is critical, a 3% purity advantage in the starting building block reduces the risk of confounding biological activity from uncharacterized impurities, directly impacting structure-activity relationship (SAR) interpretation reliability.
- [1] BindingDB BDBM50627712; CHEMBL5432183. US20250017936A1, Compound 5g. Ki = 140 nM against full-length recombinant human NNMT. bindingdb.org. View Source
- [2] US20250017936A1 – Compound series 5a–5m showing Ki values ranging from 110 nM to >10,000 nM against NNMT, demonstrating high sensitivity of the NNMT binding pocket to amine substituent variations. patents.google.com. View Source
